Bis(2,3,3,3-tetrachloropropyl) ether
Overview
Description
Bis(2,3,3,3-tetrachloropropyl) ether is a chemical compound that has been utilized as a synergist or active ingredient in insecticides. It is known to enhance the killing activity of insecticides, indicating its potential as a valuable component in pest control formulations .
Synthesis Analysis
While the provided papers do not detail the synthesis of bis(2,3,3,3-tetrachloropropyl) ether specifically, they do discuss related compounds and their synthesis. For example, bis(chloromethyl) ether is used in the synthesis of polymers and as a chemical intermediate for other complex organic compounds . This suggests that similar methods could potentially be applied to the synthesis of bis(2,3,3,3-tetrachloropropyl) ether, although the specific details would need to be confirmed through further research.
Molecular Structure Analysis
The molecular structure of bis(2,3,3,3-tetrachloropropyl) ether is not directly analyzed in the provided papers. However, the structure of related compounds, such as bis(diisopropylamino-chloroboryl)methane, has been elucidated using spectroscopic data and confirmed by X-ray structure analyses . This indicates that similar analytical techniques could be employed to determine the molecular structure of bis(2,3,3,3-tetrachloropropyl) ether.
Chemical Reactions Analysis
The papers provided do not offer specific insights into the chemical reactions of bis(2,3,3,3-tetrachloropropyl) ether. However, they do mention the use of bis(trimethylsilyl) enol ethers in regiocontrolled annulation reactions, which are a type of chemical reaction that could potentially be relevant to the reactivity of bis(2,3,3,3-tetrachloropropyl) ether .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(2,3,3,3-tetrachloropropyl) ether are summarized in one of the papers, which mentions its basic properties, application, toxicology characters, environmental behavior, and safety assessment . However, specific details such as melting point, boiling point, solubility, and stability are not provided in the abstracts.
Relevant Case Studies
The provided papers do not contain case studies directly related to bis(2,3,3,3-tetrachloropropyl) ether. However, there are studies on related compounds, such as bis(2-chloro-1-methylethyl) ether, which was tested for carcinogenicity in rats and found not to be carcinogenic under the conditions of the bioassay . Additionally, bis(2,3-dichloro-1-propyl) ether has been studied for its genotoxic and transforming activity, demonstrating its potential as a mutagen and carcinogen . These studies on related compounds could provide insights into the potential health and environmental impacts of bis(2,3,3,3-tetrachloropropyl) ether.
Scientific Research Applications
Insecticide Synergist : This compound has demonstrated significant capabilities as a synergist when used with carbamate insecticides against houseflies, indicating its potential to improve the efficacy of existing insecticidal formulations. The synergistic effect was evident even with low ratios of the compound to carbamate, suggesting its potency in enhancing the insecticidal properties of carbamates (Georghiou & Metcalf, 1961).
Research Summary : The various roles of bis(2,3,3,3-tetrachloropropyl) ether, including its function as a synergist and active ingredient in insecticides, have been summarized in a comprehensive study. This study also covers its basic properties, mechanism, application, synergist behavior, toxicology, synthesis, environmental behavior, and safety assessment (T. Lin, 2008).
Stability and Reaction Properties
Understanding the stability and reaction properties of bis(2,3,3,3-tetrachloropropyl) ether is crucial for its application in various scientific fields. Research has focused on its reactivity under different conditions, providing insights into its potential uses and precautions.
- Stability in Reactions : A study focusing on the reaction between divinyl ether and carbon tetrachloride revealed conditions under which bis(2,3,3,3-tetrachloropropyl) ether exhibits exceptional stability in hydrolysis reactions. Identifying these conditions is essential for manipulating the compound in chemical processes and ensuring its stability during application (Shostakovskii et al., 1958).
Safety And Hazards
Bis(2,3,3,3-tetrachloropropyl) ether is moderately toxic by ingestion. When heated to decomposition, it emits toxic fumes of Clí . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
1,1,1,2-tetrachloro-3-(2,3,3,3-tetrachloropropoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl8O/c7-3(5(9,10)11)1-15-2-4(8)6(12,13)14/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXZKBHJZAIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861778 | |
Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,3,3,3-tetrachloropropyl) ether | |
CAS RN |
127-90-2 | |
Record name | Octachlorodipropyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.